

An In-depth Guide to the Meso Compound Structure of 2,3-Dibromobutane

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Compound of Interest

Compound Name: *meso*-2,3-Dibromobutane

Cat. No.: B1593828

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the structure and properties of **meso-2,3-dibromobutane**. This document will delve into the stereochemistry, synthesis, and spectroscopic characterization of this molecule, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Stereochemistry of 2,3-Dibromobutane: The Essence of a Meso Compound

2,3-Dibromobutane is a halogenated hydrocarbon with the chemical formula $C_4H_8Br_2$. The molecule possesses two chiral centers at the second and third carbon atoms (C2 and C3).^[1] Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. For 2,3-dibromobutane, this would suggest the possibility of four stereoisomers. However, due to the symmetrical substitution pattern at the two chiral centers, a unique stereoisomeric form known as a meso compound exists.^[1]

A meso compound is an achiral molecule that contains chiral centers. This apparent contradiction is resolved by the presence of an internal plane of symmetry that divides the molecule into two superimposable mirror-image halves. This internal symmetry cancels out the optical activity of the individual chiral centers, rendering the overall molecule optically inactive.

[1] In the case of **meso-2,3-dibromobutane**, the plane of symmetry lies between the C2-C3 bond.

The stereoisomers of 2,3-dibromobutane are:

- (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane: These are a pair of enantiomers, which are non-superimposable mirror images of each other and are optically active.
- (2R,3S)-2,3-dibromobutane: This is the meso compound, which is achiral and optically inactive. Its mirror image is identical to itself.

The relationship between these stereoisomers is that the meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.

Synthesis of meso-2,3-Dibromobutane

The synthesis of **meso-2,3-dibromobutane** is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The most common laboratory synthesis involves the electrophilic addition of bromine (Br₂) to trans-2-butene.[2][3][4]

The reaction proceeds via an anti-addition mechanism.[4][5] This means that the two bromine atoms add to opposite faces of the double bond. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge.[2] This backside attack leads to the specific formation of the meso product from the trans alkene.

Conversely, the addition of bromine to cis-2-butene, through the same anti-addition mechanism, results in a racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromobutane.

Experimental Protocol: Synthesis of meso-2,3-Dibromobutane from trans-2-Butene

While a detailed, step-by-step protocol for the synthesis of **meso-2,3-dibromobutane** from trans-2-butene is not readily available in the searched literature, a general procedure can be

outlined based on the analogous bromination of trans-stilbene.[6]

Materials:

- trans-2-Butene (gas or condensed liquid)
- Bromine (liquid)
- An inert solvent (e.g., dichloromethane or carbon tetrachloride)
- Reaction flask
- Apparatus for gas handling or low-temperature reactions
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Distillation apparatus

Procedure:

- Dissolve trans-2-butene in an inert solvent in a reaction flask. If using gaseous trans-2-butene, it can be bubbled through the solvent. The reaction should be carried out at a low temperature (e.g., 0°C) to control the reactivity of bromine.
- Slowly add a solution of bromine in the same inert solvent to the stirred solution of trans-2-butene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be continued until a faint bromine color persists, indicating the completion of the reaction.
- After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
- Dry the organic layer over a suitable drying agent.
- Remove the solvent by rotary evaporation.

- The crude product can be purified by fractional distillation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety goggles, must be worn.

Structural and Physical Properties

Meso-2,3-dibromobutane is a liquid at room temperature. Some of its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ Br ₂	[12]
Molecular Weight	215.91 g/mol	[12]
Density	1.792 g/mL	[13]
Refractive Index	1.515	[13]
Melting Point	-24 °C	[7]

Precise bond lengths and angles for **meso-2,3-dibromobutane** are not readily available from experimental crystallographic data in the searched literature. However, these parameters can be estimated using computational chemistry methods.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of **meso-2,3-dibromobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the meso isomer, the two methyl groups (C1 and C4) are chemically equivalent, and the two methine protons (at C2 and C3) are also equivalent.

- ¹H NMR: The ¹H NMR spectrum is expected to show two signals: a doublet for the methyl protons and a quartet for the methine protons.

- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show two signals: one for the equivalent methyl carbons and one for the equivalent methine carbons.

While specific chemical shift and coupling constant data for **meso-2,3-dibromobutane** were not found in the provided search results, the spectra for the racemic (dl) pair of 2,3-dibromobutane are available, which can provide an estimation of the expected regions for the meso isomer's signals.[\[14\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **meso-2,3-dibromobutane** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Diastereomers, such as **meso-2,3-dibromobutane** and (2R,3R)-dibromobutane, are expected to have similar but not identical IR spectra, particularly in the fingerprint region.[\[15\]](#)

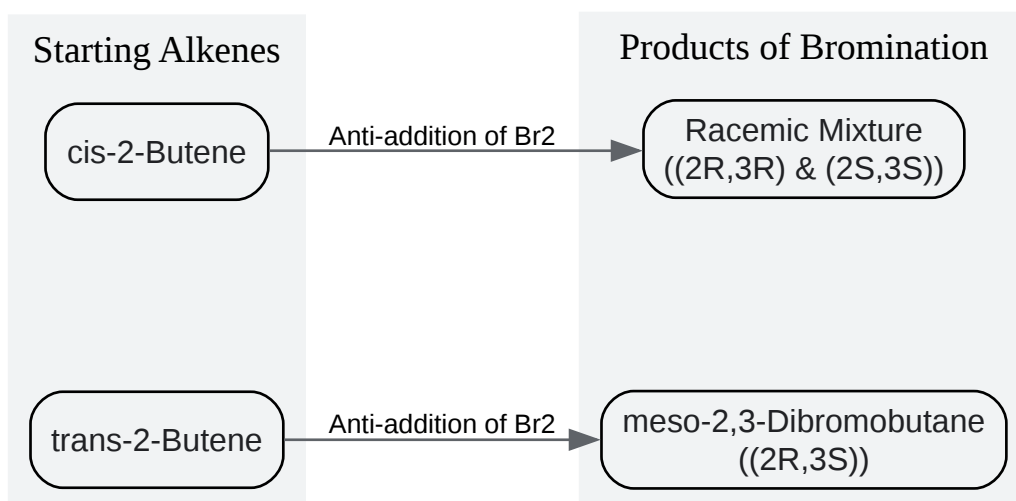
Expected Characteristic IR Absorptions:

Wavenumber (cm^{-1})	Vibration
2975-2845	C-H stretching (alkane)
1470-1370	C-H bending (alkane)
650-550	C-Br stretching

The fingerprint region (below 1500 cm^{-1}) will show a complex pattern of absorptions that is unique to the **meso-2,3-dibromobutane** molecule.[\[16\]](#)

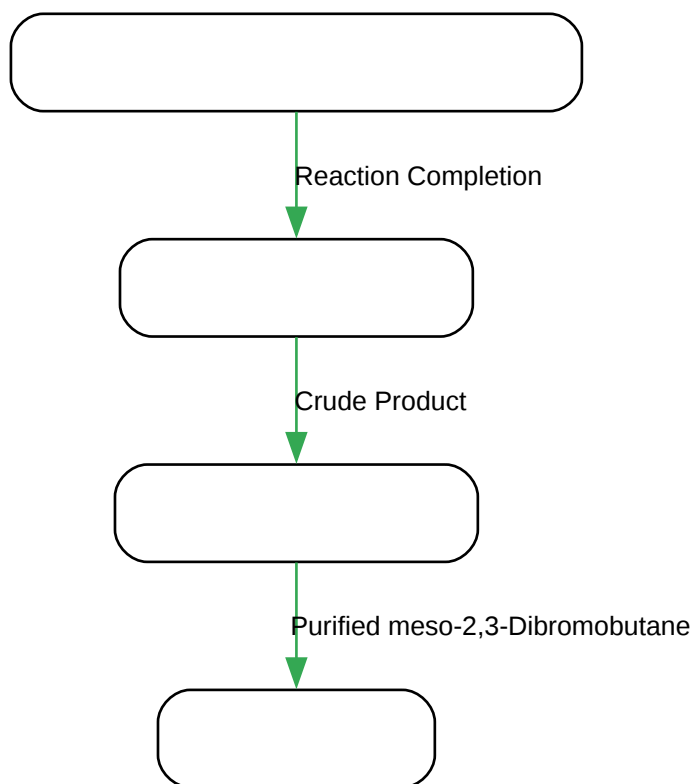
Logical Relationships and Experimental Workflows

The following diagrams illustrate the key logical relationships and experimental workflows discussed in this guide.



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Caption: Stereospecific synthesis of 2,3-dibromobutane isomers.



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Caption: Experimental workflow for the synthesis and characterization of **meso-2,3-dibromobutane**.

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